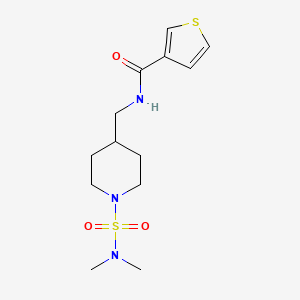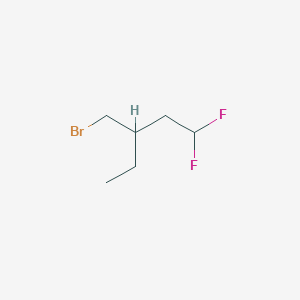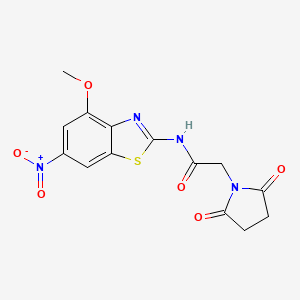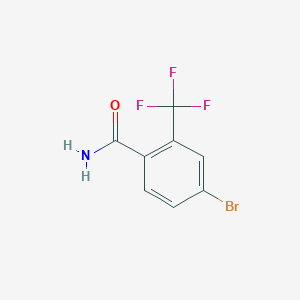![molecular formula C17H15F3N2O3 B2782576 Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1209347-26-1](/img/structure/B2782576.png)
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate, also known as BECTP, is a novel compound with a variety of potential applications in biochemistry and pharmacology. It is a small molecule that is structurally similar to other compounds such as benzyl acetate and benzyl alcohol, but with an additional trifluoromethyl group. The compound has been studied for its ability to act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, BECTP has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
科学研究应用
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate has been studied for its potential applications in biochemistry and pharmacology. It has been found to act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, this compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
作用机制
The mechanism of action of Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, this compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been suggested that the compound may act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, this compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
实验室实验的优点和局限性
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is structurally similar to other compounds such as benzyl acetate and benzyl alcohol, making it easy to modify for specific applications. Additionally, the compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines, making it a potential therapeutic agent. However, the compound is not yet fully understood, and further research is needed to elucidate its mechanism of action and its potential applications.
未来方向
The future directions for Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate are numerous. Further research is needed to elucidate its mechanism of action and its potential applications. Additionally, the compound could be studied for its ability to act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, further research is needed to determine the compound’s potential therapeutic applications, as well as its potential toxicity. Finally, the compound could be further studied for its potential use in drug delivery systems, as well as its potential use in imaging technologies.
合成方法
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate can be synthesized by a variety of methods. One of the most common methods involves the reaction of benzyl alcohol with ethyl chloroformate, followed by deprotonation with sodium hydride, and then the addition of trifluoromethyl-2-pyridinecarboxylic acid. Other methods include the reaction of benzyl alcohol with ethyl chloroformate followed by a Wittig reaction, as well as the reaction of benzyl alcohol with ethyl chloroformate and then the addition of trifluoromethyl-2-pyridinecarboxylic acid.
属性
IUPAC Name |
benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-21-15(23)13-8-12(17(18,19)20)9-14(22-13)16(24)25-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXQVLHNSPPYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide](/img/structure/B2782495.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)



![2-{N-[(4-bromophenyl)methyl]-1-(3,6-dichloropyridin-2-yl)formamido}acetamide](/img/structure/B2782502.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2782504.png)
![4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B2782508.png)


![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)